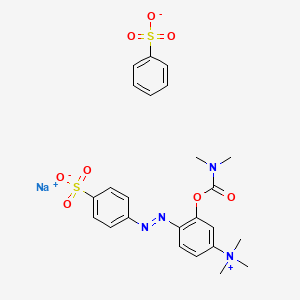

Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester)

Description

The compound Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) is a structurally complex molecule featuring:

- A p-sulfophenylazo chromophore, critical for light absorption and color properties.

- A trimethylammonium group, imparting cationic character and water solubility.

- A benzenesulfonate counterion, enhancing solubility in polar solvents.

- A dimethylcarbamate ester moiety, which may influence stability and biological activity.

This compound likely serves as a dye or fluorescent probe due to its azo group and sulfonate/ammonium functionalities.

Properties

CAS No. |

66967-97-3 |

|---|---|

Molecular Formula |

C24H27N4NaO8S2 |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

sodium;benzenesulfonate;4-[[2-(dimethylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H22N4O5S.C6H6O3S.Na/c1-21(2)18(23)27-17-12-14(22(3,4)5)8-11-16(17)20-19-13-6-9-15(10-7-13)28(24,25)26;7-10(8,9)6-4-2-1-3-5-6;/h6-12H,1-5H3;1-5H,(H,7,8,9);/q;;+1/p-1 |

InChI Key |

XDMGSUMGCDAGRA-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by azo coupling with a phenol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo compound formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonated derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

This compound is widely used in scientific research, particularly in:

Chemistry: As a reagent in various chemical reactions and assays.

Biology: For staining proteins and nucleic acids in electrophoresis and other biochemical assays.

Medicine: In diagnostic assays and as a marker in certain medical tests.

Industry: Used in the manufacturing of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with proteins and other biomolecules. The azo group in the compound allows it to bind to specific sites on proteins, making it useful in staining and detection applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Analogues

Azo Dyes with Sulfonate Groups

- Benzenediazonium, [[[[(substituted) azo]phenyl]sulfonyl]amino]- (): Similarities: Contains azo and sulfonyl groups, suggesting comparable color intensity and solubility. Differences: Lacks the trimethylammonium group, reducing cationic character. Applications focus on textile dyes rather than biomedical uses .

- Trisodium Bis(7-benzamido-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) () :

ESIPT (Excited-State Intramolecular Proton Transfer) Probes

- Differences: ESIPT probes are designed for proton transfer in excited states, while the target compound’s dimethylcarbamate ester may prioritize hydrolytic stability over fluorescence .

Sulfonylurea Herbicides ()

- Metsulfuron methyl ester: Similarities: Contains sulfonyl and ester groups, influencing solubility and reactivity. Differences: The herbicidal activity of sulfonylureas arises from acetolactate synthase inhibition, whereas the target compound’s azo and ammonium groups suggest non-agrochemical applications .

Quaternary Ammonium Salts

- Differences: Iodide counterion and sec-butyl substituent reduce water solubility compared to the target compound’s sodium benzenesulfonate .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.